![molecular formula C20H23N3O3S B2814707 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea CAS No. 946350-78-3](/img/structure/B2814707.png)
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea
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Description
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea, also known as L-753,037, is a chemical compound that has been extensively researched for its potential use in treating various diseases. This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in the regulation of pain, inflammation, and stress responses. In
Scientific Research Applications
Photostability and Degradation
Saha and Kulshrestha (2002) studied the stability of a similar sulfonylurea compound, sulfosulfuron, focusing on its degradation under various abiotic factors. Their work highlights the chemical's photostability and degradation behavior, which could be relevant to similar compounds like 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea in environmental and agricultural contexts (Saha & Kulshrestha, 2002).
Serotonin Receptor Binding
Barf et al. (1996) investigated the binding affinities of 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine and its derivatives to serotonin receptors. While the exact chemical structure differs, this research provides insight into the potential neurological applications of related sulfonylurea compounds (Barf et al., 1996).
Chemical Cleavage Studies
Fleming, Frackenpohl, and Ila (1998) explored the chemical cleavage of toluene-p-sulfonamides with phenyldimethylsilyllithium. Their work can be significant for understanding the reactivity and potential applications of related sulfonylurea derivatives in synthetic chemistry (Fleming et al., 1998).
Antimicrobial Activity
Zhang et al. (2017) synthesized and analyzed N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea for its antimicrobial activity. The study of such urea derivatives can offer insights into the antimicrobial potential of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea (Zhang et al., 2017).
Cancer Detection Applications
Pham, Medarova, and Moore (2005) developed a water-soluble near-infrared dye for cancer detection using optical imaging. This study's approach to dye development and application in cancer detection can be relevant to the design and utilization of related sulfonylurea compounds (Pham et al., 2005).
properties
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-14-8-10-16(11-9-14)22-20(24)21-12-13-27(25,26)19-15(2)23(3)18-7-5-4-6-17(18)19/h4-11H,12-13H2,1-3H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFLGKGILWZWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea |
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